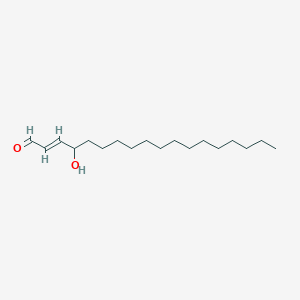
4-Hydroxy-2-octadecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-octadecenal (4-HNE) is a highly reactive aldehyde that is formed during oxidative stress. It is a lipid peroxidation product that is generated from the oxidation of polyunsaturated fatty acids, particularly omega-6 arachidonic acid. 4-HNE has been implicated in a variety of disease states, including cancer, neurodegenerative disorders, and cardiovascular disease.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-octadecenal is complex and not fully understood. 4-Hydroxy-2-octadecenal is a highly reactive aldehyde that can react with a variety of cellular components, including proteins, DNA, and lipids. It has been shown to modify proteins by forming covalent adducts with amino acid residues, particularly cysteine and histidine residues. These modifications can alter protein structure and function, leading to cellular dysfunction and disease. 4-Hydroxy-2-octadecenal can also induce oxidative stress by depleting cellular antioxidants and promoting the generation of ROS.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Hydroxy-2-octadecenal are diverse and depend on the concentration and duration of exposure. At low concentrations, 4-Hydroxy-2-octadecenal can act as a signaling molecule and modulate cellular processes such as cell proliferation and differentiation. At high concentrations, 4-Hydroxy-2-octadecenal can induce cellular dysfunction and apoptosis. 4-Hydroxy-2-octadecenal has been shown to induce DNA damage, lipid peroxidation, and protein modification, leading to cellular dysfunction and disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Hydroxy-2-octadecenal in lab experiments include its ability to induce oxidative stress and lipid peroxidation, which can be used to study the effects of oxidative stress on cellular processes. However, the use of 4-Hydroxy-2-octadecenal in lab experiments is limited by its high reactivity and potential for non-specific effects. 4-Hydroxy-2-octadecenal can react with a variety of cellular components, leading to non-specific effects that can confound experimental results.
Orientations Futures
For the study of 4-Hydroxy-2-octadecenal include the development of new methods for synthesizing and detecting 4-Hydroxy-2-octadecenal, the identification of new targets for 4-Hydroxy-2-octadecenal modification, and the development of new therapies for diseases associated with 4-Hydroxy-2-octadecenal. Additionally, the role of 4-Hydroxy-2-octadecenal in aging and age-related diseases is an area of active research, and further studies are needed to elucidate the mechanisms by which 4-Hydroxy-2-octadecenal contributes to age-related pathology.
Méthodes De Synthèse
4-Hydroxy-2-octadecenal can be synthesized by the oxidation of arachidonic acid with reactive oxygen species (ROS) such as hydroxyl radical, singlet oxygen, and peroxyl radical. The most commonly used method for synthesizing 4-Hydroxy-2-octadecenal is by the autoxidation of arachidonic acid in the presence of iron ions. The reaction is initiated by the formation of a lipid radical, which reacts with oxygen to form a lipid peroxyl radical. The peroxyl radical can then undergo fragmentation to form 4-Hydroxy-2-octadecenal.
Applications De Recherche Scientifique
4-Hydroxy-2-octadecenal has been extensively studied in the field of oxidative stress and lipid peroxidation. It has been shown to be a biomarker of oxidative stress and is commonly used to assess the extent of lipid peroxidation in cells and tissues. 4-Hydroxy-2-octadecenal has also been implicated in a variety of disease states, including cancer, neurodegenerative disorders, and cardiovascular disease. In cancer, 4-Hydroxy-2-octadecenal has been shown to promote tumor growth and metastasis by inducing angiogenesis and suppressing immune function. In neurodegenerative disorders, 4-Hydroxy-2-octadecenal has been shown to contribute to the pathogenesis of Alzheimer's disease and Parkinson's disease by inducing oxidative stress and neuroinflammation. In cardiovascular disease, 4-Hydroxy-2-octadecenal has been shown to promote atherosclerosis and endothelial dysfunction by inducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
142450-00-8 |
|---|---|
Nom du produit |
4-Hydroxy-2-octadecenal |
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
(E)-4-hydroxyoctadec-2-enal |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(20)16-14-17-19/h14,16-18,20H,2-13,15H2,1H3/b16-14+ |
Clé InChI |
USLARJCWWSVJJH-JQIJEIRASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCC(/C=C/C=O)O |
SMILES |
CCCCCCCCCCCCCCC(C=CC=O)O |
SMILES canonique |
CCCCCCCCCCCCCCC(C=CC=O)O |
Synonymes |
(E)-4-hydroxyoctadec-2-enal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone](/img/structure/B233229.png)
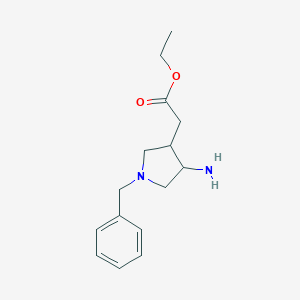
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
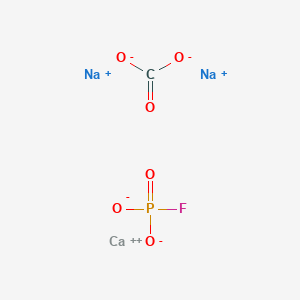
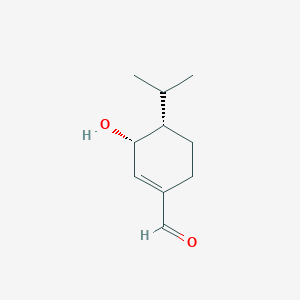
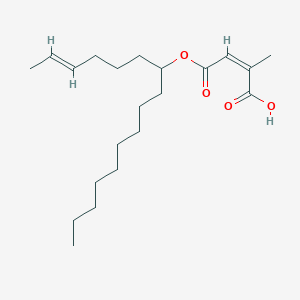
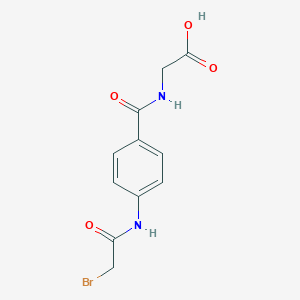
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)


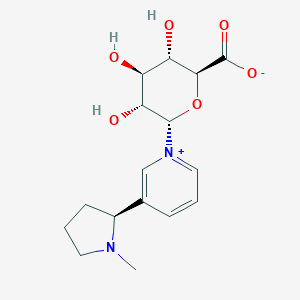
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)